molecular formula C4H13ClN2O B109378 2,2'-Oxybis(ethylamine) dihydrochloride CAS No. 60792-79-2

2,2'-Oxybis(ethylamine) dihydrochloride

Cat. No.: B109378
CAS No.: 60792-79-2
M. Wt: 140.61 g/mol
InChI Key: UYMLKGBJAVRBCW-UHFFFAOYSA-N
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Description

It is a white to light beige crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

It’s known that this compound is used as a reactant or reagent in various chemical reactions .

Mode of Action

It’s known to participate in chemical reactions as a reactant or reagent

Biochemical Pathways

It’s known to be used in the synthesis of macrocyclic bisimines , which suggests it may play a role in the formation of these compounds.

Result of Action

It’s known to be used in the synthesis of macrocyclic bisimines , suggesting it contributes to the formation of these compounds.

Biochemical Analysis

Biochemical Properties

It has been used as a reactant/reagent in the synthesis of polyboramines for hydrogen release, suggesting that it may interact with enzymes, proteins, and other biomolecules involved in these processes .

Molecular Mechanism

It is known to participate in the synthesis of macrocyclic bisimines , but the details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Oxybis(ethylamine) dihydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(ethylamine) dihydrochloride involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The resulting product is then purified and crystallized to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(ethylamine) dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form substituted amines.

    Oxidation Reactions: It can be oxidized to form corresponding oxides.

    Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted amines.

    Oxidation Reactions: Corresponding oxides.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2,2’-Oxybis(ethylamine) dihydrochloride is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(ethylamine) dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable dihydrochloride salts makes it particularly useful in various industrial and research settings .

Properties

CAS No.

60792-79-2

Molecular Formula

C4H13ClN2O

Molecular Weight

140.61 g/mol

IUPAC Name

2-(2-aminoethoxy)ethanamine;hydrochloride

InChI

InChI=1S/C4H12N2O.ClH/c5-1-3-7-4-2-6;/h1-6H2;1H

InChI Key

UYMLKGBJAVRBCW-UHFFFAOYSA-N

SMILES

C(COCCN)N.Cl.Cl

Canonical SMILES

C(COCCN)N.Cl

60792-79-2

Pictograms

Irritant

Synonyms

2,2’-Oxybis-ethanamine hydrochloride (1:2);  2,2’-Oxybis-ethanamine Dihydrochloride;  2-(2-Aminoethoxy)ethanamine Dihydrochloride;  Bis(2-aminoethyl) Ether Dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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